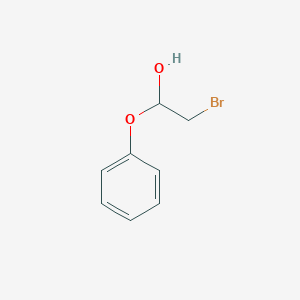![molecular formula C17H29NO2 B14266046 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine CAS No. 136588-31-3](/img/structure/B14266046.png)
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with an ethylbutyl chain and an amine group linked to a propoxyethan chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced intermediates and optimized reaction conditions to ensure high yield and purity. For example, the synthesis and isolation of advanced intermediates like (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate have been carried out with high yield and efficient stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-{2-[4-(2-ethylbutyl)phenoxy]ethyl}carbamate: This compound has a similar structure but differs in the functional groups attached to the phenoxy and ethylbutyl chains.
(S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate: Another similar compound with different substituents on the phenoxy group.
Uniqueness
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
136588-31-3 |
|---|---|
Molekularformel |
C17H29NO2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
2-[4-(2-ethylbutyl)phenoxy]-N-propoxyethanamine |
InChI |
InChI=1S/C17H29NO2/c1-4-12-20-18-11-13-19-17-9-7-16(8-10-17)14-15(5-2)6-3/h7-10,15,18H,4-6,11-14H2,1-3H3 |
InChI-Schlüssel |
XOXRUCOKHSCEAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCONCCOC1=CC=C(C=C1)CC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
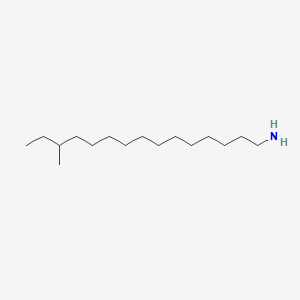
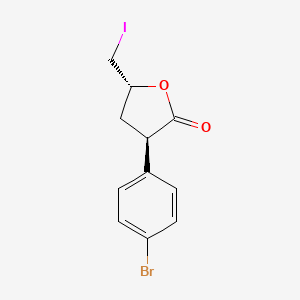
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)




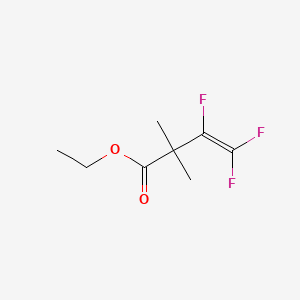
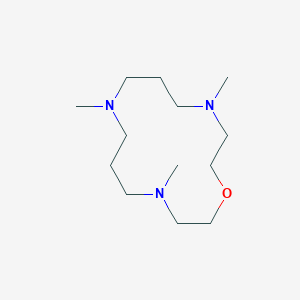
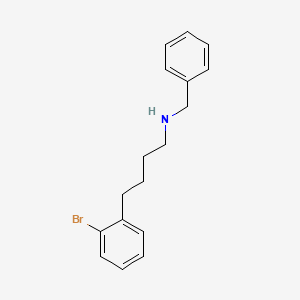
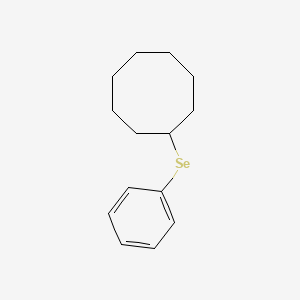
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
